Lithium 2-(acetylamino)ethanesulphonate
Description
Lithium 2-(acetylamino)ethanesulphonate is an organometallic compound characterized by a sulphonate group (-SO₃⁻) bound to a lithium cation (Li⁺) and an acetylated aminoethane backbone.
Properties
CAS No. |
69538-62-1 |
|---|---|
Molecular Formula |
C4H8LiNO4S |
Molecular Weight |
173.1 g/mol |
IUPAC Name |
lithium;2-acetamidoethanesulfonate |
InChI |
InChI=1S/C4H9NO4S.Li/c1-4(6)5-2-3-10(7,8)9;/h2-3H2,1H3,(H,5,6)(H,7,8,9);/q;+1/p-1 |
InChI Key |
RXGCWMIGJZJKRQ-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC(=O)NCCS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium 2-(acetylamino)ethanesulphonate typically involves the reaction of 2-(acetylamino)ethanesulfonic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure consistent quality and high yield. The reaction is monitored using advanced analytical techniques to maintain the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Lithium 2-(acetylamino)ethanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonate derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include sulfonate derivatives, amine derivatives, and various substituted compounds, depending on the reagents and conditions used .
Scientific Research Applications
Lithium 2-(acetylamino)ethanesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of lithium 2-(acetylamino)ethanesulphonate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity and influence cellular signaling pathways. It is known to interact with proteins and nucleic acids, thereby affecting various biochemical processes .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table highlights key differences between lithium 2-(acetylamino)ethanesulphonate and structurally related lithium sulphonates:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| This compound* | C₄H₈LiNO₄S | ~169.1 (estimated) | N/A | Acetylaminoethane (-NHCOCH₃) |
| Lithium 2-methylnaphthalenesulphonate | C₁₁H₉LiO₃S | 228.19 | 94248-44-9 | Methylnaphthalene |
| Lithium acetylide ethylenediamine complex | Li(C₂H)·C₂H₈N₂ | 95.03 | 6867-30-7 | Acetylide (-C≡C⁻), ethylenediamine |
Key Observations :
- Reactivity: Unlike lithium acetylide complexes (e.g., lithium acetylide ethylenediamine), which are highly reactive in carbon-carbon bond-forming reactions, sulphonates like this compound are more stable, favoring applications in electrolytes or surfactants .
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